Cinnolin-3(2H)-one
Overview
Description
Cinnolin-3(2H)-one is a heterocyclic organic compound that belongs to the cinnoline family It is characterized by a fused benzene and pyridazine ring structure, with a keto group at the third position
Synthetic Routes and Reaction Conditions:
Intramolecular Redox Cyclization: One common method involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol with benzylamine in the presence of cesium hydroxide in an ethanol-water mixture.
Hydrazine Reaction: Another method involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Cycloadditions: this compound can undergo cycloaddition reactions, particularly with azobenzenes and diazo compounds.
Substitution Reactions: It can also participate in substitution reactions with various amines to form cinnoline derivatives.
Common Reagents and Conditions:
Cycloadditions: Typically involve rhodium(III) catalysts and diazo derivatives of Meldrum’s acid.
Substitution Reactions: Common reagents include n-hexylamine, cyclohexylamine, and isopropylamine.
Major Products:
Mechanism of Action
Mode of Action
Cinnolin-3(2H)-one is synthesized through the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine . This reaction results in the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones .
Biochemical Pathways
The synthesis of this compound involves the construction of a pyridazine ring , which may suggest its involvement in biochemical pathways related to pyridazine derivatives.
Result of Action
The synthesis of this compound results in the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2h-pyrido-[4,3,2-de]cinnolin-3-ones , suggesting that these compounds may be involved in its molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that Cinnolin-3(2H)-one can be synthesized from 2-nitrobenzyl alcohol and benzylamine
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Cinnolin-3(2H)-one can be compared with other similar compounds such as:
Pyrido[4,3,2-de]cinnolin-3-ones: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Diphenylmethanes: Although structurally different, they belong to the same class of organic compounds and exhibit some overlapping chemical properties.
Uniqueness:
- This compound is unique due to its specific ring structure and the presence of a keto group, which imparts distinct chemical reactivity and biological activity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
Cinnolin-3(2H)-one is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including antibacterial, anti-inflammatory, analgesic, antitumor, and other pharmacological effects.
Overview of this compound
This compound is part of the cinnoline family, which is characterized by a bicyclic structure containing nitrogen atoms. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.
1. Antibacterial Activity
This compound and its derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that substitutions on the cinnoline ring can enhance antibacterial activity. For instance, compounds with electron-withdrawing groups such as chlorine and fluorine showed improved efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various models. Studies have shown that certain derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. Compounds with specific substitutions have been linked to reduced gastric ulcerogenicity compared to traditional anti-inflammatory drugs like naproxen .
3. Analgesic Activity
This compound derivatives have also been evaluated for analgesic effects. Some analogues were found to inhibit binding to benzodiazepine receptors, suggesting potential use as psychotropic agents .
4. Antitumor Activity
Emerging research indicates that cinnoline derivatives may possess antitumor properties. Certain compounds have shown cytotoxic effects against various cancer cell lines, although further studies are needed to elucidate their mechanisms of action .
5. Other Pharmacological Activities
In addition to the above activities, this compound has been associated with:
- Antimalarial : Some derivatives exhibit activity against malaria parasites.
- Antiepileptic : Preliminary studies suggest potential in treating epilepsy.
- Anxiolytic : Certain compounds may modulate anxiety-related behaviors .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure. Modifications at various positions on the cinnoline ring can lead to significant changes in activity:
Substitution | Effect on Activity |
---|---|
Electron-withdrawing groups (e.g., Cl, F) | Increased antibacterial potency |
Electron-donating groups (e.g., OH) | Enhanced anti-inflammatory effects |
Methylene spacers | Improved anti-inflammatory activity |
Case Studies
- Antihypertensive and Antithrombotic Effects : A study reported that certain derivatives of this compound exhibited potent antihypertensive and antithrombotic activities through selective inhibition of phosphodiesterase isoenzymes .
- Psychotropic Potential : Research indicated that synthesized pyrazolo[4,3-c]cinnolin-3-one analogues showed promising results in inhibiting benzodiazepine receptor binding, suggesting potential applications in treating anxiety disorders .
Properties
IUPAC Name |
2H-cinnolin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUGAWWYKSOLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284040 | |
Record name | Cinnolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31777-46-5 | |
Record name | 31777-46-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydrocinnolin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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